molecular formula C23H28O12 B12319258 10-Vanilloylaucubinz

10-Vanilloylaucubinz

Cat. No.: B12319258
M. Wt: 496.5 g/mol
InChI Key: VTYVNBXSLBXSGD-UHFFFAOYSA-N
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Description

10-Vanilloylaucubinz is a chemical compound known for its unique structure and properties. It is a derivative of aucubin, a naturally occurring iridoid glycoside found in various plants. The compound is characterized by the presence of a vanilloyl group attached to the aucubin molecule, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Vanilloylaucubinz typically involves the esterification of aucubin with vanillic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Vanilloylaucubinz undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The vanilloyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

10-Vanilloylaucubinz has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 10-Vanilloylaucubinz involves its interaction with specific molecular targets and pathways. The vanilloyl group is known to enhance the compound’s ability to scavenge free radicals, thereby exerting antioxidant effects. Additionally, it may modulate signaling pathways involved in inflammation and cellular stress responses.

Comparison with Similar Compounds

10-Vanilloylaucubinz can be compared with other similar compounds such as:

    Aucubin: The parent compound, which lacks the vanilloyl group.

    Vanillic Acid: A simple phenolic acid that contributes to the properties of this compound.

    Iridoid Glycosides: A class of compounds with similar structural features and biological activities.

The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties not found in its individual components.

Properties

IUPAC Name

[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYVNBXSLBXSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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